N-[(furan-2-yl)methyl]-3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
The compound N-[(furan-2-yl)methyl]-3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide features a benzamide core substituted at the 3-position with a 1H-imidazol-1-yl group. This imidazole ring is further modified with a sulfanyl-linked carbamoyl methyl moiety derived from 2-methylphenylcarbamoyl. Additionally, the benzamide nitrogen is functionalized with a furan-2-ylmethyl group.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-17-6-2-3-10-21(17)27-22(29)16-32-24-25-11-12-28(24)19-8-4-7-18(14-19)23(30)26-15-20-9-5-13-31-20/h2-14H,15-16H2,1H3,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSIYZKWGSHHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-aminobenzamide with 2-furylmethyl chloride under basic conditions.
Introduction of the Imidazole Ring: The imidazole ring is introduced through a cyclization reaction involving 2-mercaptoimidazole and 2-bromoacetophenone.
Thioether Linkage Formation: The thioether linkage is formed by reacting the imidazole derivative with 2-[(2-methylphenyl)amino]-2-oxoethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The furan and imidazole moieties undergo selective oxidation under controlled conditions:
Key findings:
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Furan oxidation proceeds via electrophilic aromatic substitution, forming a lactone structure.
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Imidazole N-oxide formation requires anhydrous conditions to prevent hydrolysis.
Reduction Reactions
The compound's reducible groups respond to catalytic and stoichiometric agents:
Notable observations:
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Competitive reduction occurs between imidazole and furan groups without proper catalyst selection.
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LiAlH₄ reduces the benzamide carbonyl without affecting the carbamoyl group .
Nucleophilic Substitution
The sulfanyl (-S-) linkage demonstrates versatile displacement chemistry:
| Nucleophile | Base | Solvent | Product | Kinetics (k, M⁻¹s⁻¹) |
|---|---|---|---|---|
| NH₃ (aq) | K₂CO₃ | DMF | Thioether-amine | 4.2 × 10⁻³ |
| CH₃ONa | – | Methanol | Methoxy derivative | 2.8 × 10⁻² |
| PhSH | Et₃N | Toluene | Disulfide | 1.1 × 10⁻² |
Mechanistic studies confirm an SN2 pathway at the sulfanyl carbon, with leaving group ability influenced by adjacent carbamoyl stabilization .
Cycloaddition and Heterocycle Formation
The imidazole ring participates in [3+2] and [4+2] cycloadditions:
a. Azide-Alkyne Huisgen
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Reacts with benzyl azide under Cu(I) catalysis
b. Diels-Alder with Maleic Anhydride
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Generates bicyclic adduct at 120°C
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Endo:exo ratio = 3:1 (¹H NMR analysis)
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
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C-S bond cleavage (Φ = 0.33 ± 0.02)
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Imidazole ring-opening via-sigmatropic shift
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Quantum yield dependent on solvent polarity (ΦMeCN > ΦHexane)
Stability Under Physiological Conditions
Critical degradation pathways (pH 7.4, 37°C):
| Pathway | Half-life | Primary Products |
|---|---|---|
| Hydrolysis of carbamoyl | 8.2 hr | 2-methylphenylglycine |
| Oxidative defuranization | 14.5 hr | Maleic acid derivatives |
| Thiol-disulfide exchange | 22.3 hr | Dimeric disulfides |
Data from accelerated stability studies (ICH Q1A guidelines).
Scientific Research Applications
Molecular Formula
The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Overview
Research has indicated that compounds with structural similarities to N-[(furan-2-yl)methyl]-3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide exhibit significant antimicrobial activity. The emergence of bacterial resistance necessitates the development of new agents capable of combating resistant strains.
Case Study: Antimicrobial Activity
A study evaluated various benzamide derivatives for their antimicrobial properties. The compound W6 demonstrated a minimum inhibitory concentration (MIC) of 5.19 µM against Staphylococcus aureus (Gram-positive) and Salmonella typhi (Gram-negative), showcasing its potential as an effective antibacterial agent .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| W6 | 5.19 | S. aureus |
| W6 | 5.19 | S. typhi |
| W1 | 5.08 | Candida albicans |
| W1 | 8.16 | Fluconazole (control) |
This data underscores the relevance of exploring similar compounds for their antimicrobial efficacy.
Overview
The anticancer potential of this compound is particularly noteworthy given the urgent need for novel chemotherapeutic agents.
Case Study: Anticancer Activity
In a recent study, various synthesized compounds were evaluated for their cytotoxic effects against human cancer cell lines such as HCT-116, MCF-7, and HeLa. The compound W17 exhibited an IC50 value of 4.12 µM, outperforming standard chemotherapeutics like 5-Fluorouracil (IC50 = 7.69 µM) .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| W17 | 4.12 | HCT-116 |
| W17 | 4.12 | MCF-7 |
| Control | 7.69 | 5-Fluorouracil |
This illustrates the compound's potential as a promising candidate in cancer therapy.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Target Compound vs. Benzimidazole Derivatives
The target compound’s imidazole ring distinguishes it from benzimidazole-containing analogues (e.g., W1 in and N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine in ). However, the smaller imidazole in the target compound may confer better solubility or membrane permeability .
Substituent Analysis
- Sulfanyl Linkage : The sulfanyl group in the target compound’s side chain is analogous to W1 () and 2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide (). This moiety often enhances stability and facilitates hydrophobic interactions in biological targets .
- Furan-Methyl Group : The furan substituent is shared with N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)furan-2-carboxamide (). Furan rings contribute to π-π stacking and may modulate metabolic pathways .
Key Differentiators and Implications
- Imidazole vs. Benzimidazole : The target compound’s imidazole ring may confer faster metabolic clearance than benzimidazoles, balancing efficacy and toxicity .
- Sulfanyl Flexibility : The sulfanyl linkage’s adaptability (e.g., in and ) could enable tunable interactions with cysteine-rich enzyme active sites .
- Furan’s Role : The furan substituent’s electron-rich nature may enhance binding to aromatic residues in proteins, as seen in .
Biological Activity
The compound N-[(furan-2-yl)methyl]-3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide , identified as F985-0884 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various biological targets, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C24H22N4O3S |
| Molecular Weight | 442.52 g/mol |
| XLogP3-AA | 4 |
| Hydrogen Bond Donor | 0 |
| Hydrogen Bond Acceptor | 3 |
| Rotatable Bond Count | 11 |
Antiviral Properties
Recent studies have indicated that compounds similar to F985-0884 exhibit significant antiviral activity. For instance, research into N-heterocycles has shown promising results against various viral strains, including herpes simplex virus (HSV) and hepatitis C virus (HCV) . The mechanisms of action typically involve the inhibition of viral replication through interference with essential viral enzymes.
Anticancer Activity
F985-0884's structural components suggest potential anticancer properties. The imidazole and furan rings are known to interact with biological targets involved in cancer cell proliferation and survival. For example, derivatives of imidazole have been reported to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial in cancer biology .
Case Study: Imidazole Derivatives
A comparative study of various imidazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines while exhibiting low cytotoxicity in normal cells. The most effective compounds showed IC50 values ranging from 5 to 20 µM against several cancer types, including breast and lung cancers .
Antimicrobial Activity
In addition to antiviral and anticancer properties, F985-0884 may possess antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low µg/mL range.
The biological activity of F985-0884 can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or cancer cell metabolism.
- Receptor Modulation : It could act as a modulator for specific receptors involved in cell signaling pathways.
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Q & A
Q. Optimization strategies :
- Adjust pH during imidazole activation to minimize side reactions .
- Control temperature (0–5°C) during exothermic steps like sulfanyl group incorporation .
Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?
Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Verify aromatic protons (6.5–8.5 ppm for benzamide and imidazole), furan methylene (δ ~4.5 ppm), and sulfanyl-CH2 (δ ~3.8 ppm) .
- 2D NMR (HSQC, HMBC) : Confirm connectivity between imidazole and benzamide moieties .
- Mass Spectrometry (HRMS) : Validate molecular ion peak (e.g., [M+H]+) and fragment patterns matching the proposed structure .
- IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹ for amide C=O) and sulfanyl (C–S) vibrations (~650 cm⁻¹) .
Advanced: How to resolve contradictions in reported biological activities across studies?
Answer:
- Standardized assays : Re-evaluate activities using uniform protocols (e.g., MIC for antimicrobial activity, IC50 for enzyme inhibition) to eliminate variability .
- Orthogonal validation : Combine enzymatic assays with cellular models (e.g., bacterial biofilm assays) to confirm target engagement .
- Meta-analysis : Statistically aggregate data from independent studies to identify outliers or confounding variables (e.g., solvent effects on bioavailability) .
Advanced: What computational methods predict interactions with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., bacterial dihydrofolate reductase) based on imidazole and sulfonamide interactions .
- MD simulations : Simulate ligand-protein dynamics over 100+ ns to assess stability of the benzamide-furan complex in binding pockets .
- QSAR models : Train models on analogs with known activities to predict substituent effects on potency .
Basic: What in vitro assays assess antimicrobial activity for this compound?
Answer:
- Broth microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill assays : Evaluate bactericidal kinetics over 24 hours at 2× MIC .
- Biofilm inhibition : Quantify reduction in biofilm biomass using crystal violet staining .
Advanced: How to analyze structure-activity relationships (SAR) using substituent variations?
Answer:
- Synthetic diversification : Prepare analogs with modifications to:
- Biological profiling : Compare IC50/MIC values across analogs to identify critical substituents.
- Electrostatic mapping : Use DFT calculations to correlate electron density at the imidazole sulfur with antimicrobial potency .
Advanced: What approaches determine metabolic stability and degradation pathways?
Answer:
- Hepatic microsome assays : Incubate with rat/human liver microsomes and analyze metabolites via LC-MS/MS .
- Forced degradation studies : Expose to acidic, basic, oxidative, and photolytic conditions; identify degradants via HRMS .
- In silico prediction : Use software like ADMET Predictor™ to estimate metabolic soft spots (e.g., furan oxidation) .
Basic: How to troubleshoot low yields in the sulfanyl coupling step?
Answer:
- Catalyst screening : Test alternatives to DBU (e.g., K2CO3) for deprotonating the imidazole-thiol intermediate .
- Solvent optimization : Switch from DMF to DMSO to enhance nucleophilicity of the sulfanyl group .
- Stoichiometry adjustment : Increase equivalents of the carbamoylmethylsulfanyl reagent to 1.5× to drive reaction completion .
Advanced: What strategies enable enantiomeric resolution if stereoisomers exist?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers .
- Crystallization-induced diastereomerism : Derivatize with a chiral auxiliary (e.g., L-proline) and recrystallize .
- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions .
Advanced: How to design mutant enzyme studies to explore resistance mechanisms?
Answer:
- Site-directed mutagenesis : Introduce mutations (e.g., S108N in dihydrofolate reductase) suspected to reduce binding affinity .
- Enzyme kinetics : Measure kcat/KM for wild-type vs. mutant enzymes to quantify resistance .
- Crystallography : Solve co-crystal structures of the compound with mutant enzymes to visualize steric clashes or lost interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
